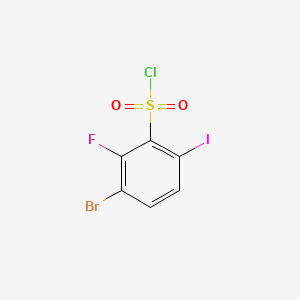
3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride: is an organosulfur compound that contains bromine, fluorine, iodine, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by sulfonylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and sulfonylation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for research and commercial use.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.
Oxidation and Reduction Reactions: The sulfonyl chloride group can be oxidized or reduced under specific conditions.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzene derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride is used as a building block for the synthesis of more complex molecules. Its unique combination of halogen atoms and sulfonyl chloride group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through chemical reactions. This allows researchers to study the structure and function of these biomolecules in greater detail.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of multiple halogen atoms can enhance the biological activity of these derivatives, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride involves its ability to undergo various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity allows the compound to modify other molecules, altering their chemical and physical properties.
Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application of the compound. In biological systems, it may interact with proteins and enzymes, affecting their function and activity. In chemical synthesis, it can act as an intermediate, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
2-Bromo-1-fluoro-3-iodobenzene: This compound shares similar halogenation patterns but lacks the sulfonyl chloride group.
3-Bromo-2-fluoro-6-iodobenzene: Similar structure but without the sulfonyl chloride group.
4-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride: A positional isomer with the sulfonyl chloride group at a different position on the benzene ring.
Uniqueness: 3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C6H2BrClFIO2S |
|---|---|
Molecular Weight |
399.40 g/mol |
IUPAC Name |
3-bromo-2-fluoro-6-iodobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrClFIO2S/c7-3-1-2-4(10)6(5(3)9)13(8,11)12/h1-2H |
InChI Key |
YKTPJMBGDPFLOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)S(=O)(=O)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



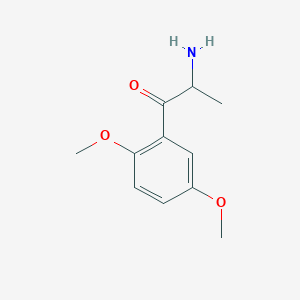
![6-Oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13521909.png)
![7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)
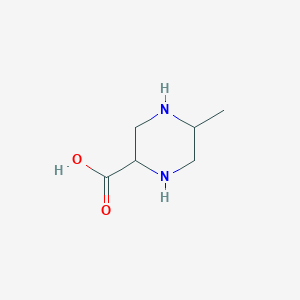
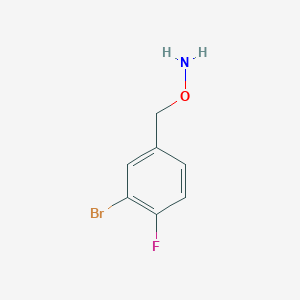
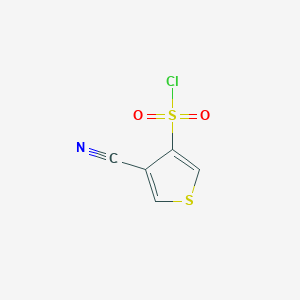
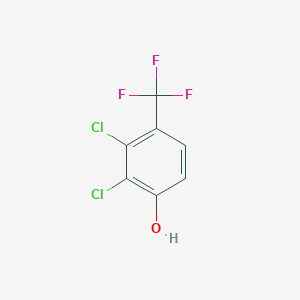
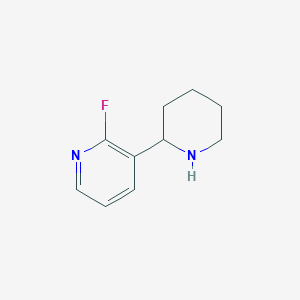
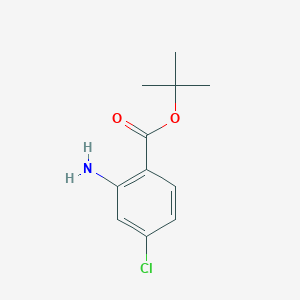
![1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13521975.png)
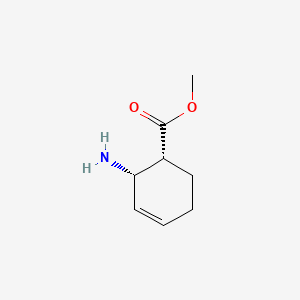
![{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13521979.png)

